2-(Benzothiazol-2-ylamino)-4-(4-fluoro-phenyl)-pyrimidine-5-carbonitrile
Description
2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety, a fluorophenyl group, and a pyrimidinecarbonitrile core, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C18H10FN5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H10FN5S/c19-13-7-5-11(6-8-13)16-12(9-20)10-21-17(23-16)24-18-22-14-3-1-2-4-15(14)25-18/h1-8,10H,(H,21,22,23,24) |
InChI Key |
VZMYWOYBGZAQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC=C(C(=N3)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole intermediate, which is then reacted with a fluorophenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. Industrial production also emphasizes the use of environmentally friendly reagents and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzothiazole or pyrimidine derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylamino)-4-phenyl-5-pyrimidinecarbonitrile
- 2-(1,3-benzothiazol-2-ylamino)-4-(4-chlorophenyl)-5-pyrimidinecarbonitrile
- 2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-5-pyrimidinecarbonitrile
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-5-pyrimidinecarbonitrile stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
